molecular formula C15H17ClO B12592511 2-Nonyn-1-one, 1-(4-chlorophenyl)- CAS No. 603129-04-0

2-Nonyn-1-one, 1-(4-chlorophenyl)-

Cat. No.: B12592511
CAS No.: 603129-04-0
M. Wt: 248.75 g/mol
InChI Key: JKTSTUWBZJQFNV-UHFFFAOYSA-N
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Description

2-Nonyn-1-one, 1-(4-chlorophenyl)- is an organic compound with the molecular formula C15H17ClO It is a member of the ketone family and features a nonyne chain with a chlorophenyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-1-one, 1-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with a suitable alkyne under specific conditions. One common method is the use of a Grignard reagent, where 4-chlorobenzaldehyde reacts with a Grignard reagent derived from 1-bromo-2-nonyne. The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent, and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Nonyn-1-one, 1-(4-chlorophenyl)- may involve more scalable methods such as catalytic processes. These methods often utilize palladium or nickel catalysts to facilitate the coupling of 4-chlorobenzaldehyde with an alkyne. The reaction conditions are optimized for large-scale production, focusing on factors such as reaction temperature, pressure, and catalyst concentration to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Nonyn-1-one, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-Nonyn-1-ol, 1-(4-chlorophenyl)-.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-Nonyn-1-one, 1-(4-chlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Nonyn-1-one, 1-(4-chlorophenyl)- exerts its effects involves interactions with specific molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nonyn-1-one, 1-(4-bromophenyl)-: Similar structure but with a bromine atom instead of chlorine.

    2-Nonyn-1-one, 1-(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of chlorine.

    2-Nonyn-1-one, 1-(4-methylphenyl)-: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-Nonyn-1-one, 1-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.

Properties

CAS No.

603129-04-0

Molecular Formula

C15H17ClO

Molecular Weight

248.75 g/mol

IUPAC Name

1-(4-chlorophenyl)non-2-yn-1-one

InChI

InChI=1S/C15H17ClO/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12H,2-6H2,1H3

InChI Key

JKTSTUWBZJQFNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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